5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused heterocyclic core with a hydroxyl group at position 4. Its structure includes a 2-chlorophenyl group and a 4-benzylpiperazine moiety linked via a methylene bridge, as well as an ethyl substituent at position 2 of the thiazole ring . The 2-chlorophenyl substituent may enhance lipophilicity and receptor binding compared to unsubstituted analogs, while the ethyl group could influence metabolic stability .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRRTYIHTZJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolotriazol Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazol core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is attached via a reductive amination reaction, where the piperazine ring is reacted with a benzyl halide in the presence of a reducing agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazolotriazol core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chlorophenyl group or other reducible functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolotriazol core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry research.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases or conditions that involve those targets.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may provide advantages in specific applications.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs (Table 1).
Table 1: Structural and Functional Comparison of Thiazolo[3,2-b][1,2,4]triazol-6-ol Derivatives
Detailed Analysis of Key Differences
Substituent Effects on Pharmacological Activity
- 2-Chlorophenyl vs. 3-Chlorophenyl (Target vs. Compound A) : The 2-chlorophenyl group in the target compound likely enhances steric interaction with hydrophobic receptor pockets compared to the 3-chlorophenyl isomer in Compound A. This positional difference may lead to higher binding affinity in CNS targets .
- Ethyl vs. Methyl Substituents (Target vs. Compound A/B) : The ethyl group at position 2 (target) increases metabolic stability compared to methyl (Compound A/B), as alkyl chain length correlates with resistance to oxidative degradation .
Physicochemical Properties
- In contrast, Compound A’s 4-ethoxy-3-methoxyphenyl group introduces polarity, improving solubility but reducing blood-brain barrier penetration .
- Molecular Weight and Bioavailability : The target compound (MW ~469.6) adheres to Lipinski’s rules, whereas bulkier analogs like Compound D (MW 583.1) may face challenges in oral absorption .
Metabolic Stability
- Fluorine Substitution (Compound C) : The 3,4-difluorophenyl variant (Compound C) exhibits higher metabolic stability due to fluorine’s electron-withdrawing effects, which protect against cytochrome P450 oxidation. However, this comes at the cost of reduced solubility .
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the piperazine and chlorophenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate activity against various bacterial strains. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The IC50 values obtained from these assays indicate potent inhibitory effects:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These results highlight the compound's potential as a therapeutic agent in treating conditions related to enzyme dysregulation .
Anticancer Activity
Compounds containing thiazole and triazole frameworks have been reported to exhibit anticancer properties. Preliminary studies suggest that This compound may induce cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. Comparative studies with standard chemotherapeutic agents like cisplatin have shown significant activity:
| Cell Line | Cytotoxicity Level |
|---|---|
| MCF-7 | Significant |
| A549 (Lung Cancer) | Moderate |
Further investigation into the mechanisms of action is necessary to elucidate how this compound interacts with cellular pathways involved in cancer progression .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Interaction : The structural components may interact with active sites of enzymes like AChE and urease, leading to inhibition.
- Cell Cycle Disruption : Preliminary studies suggest that the compound might interfere with cell cycle regulation in cancer cells.
Case Studies
Recent case studies have demonstrated the efficacy of thiazole and triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized triazole derivatives against resistant bacterial strains.
- Results indicated a higher potency than traditional antibiotics.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines.
- Findings revealed that certain derivatives led to a significant reduction in cell viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
